Enhanced Lipophilicity (clogP) via Difluoromethoxy Substitution vs. Non-Fluorinated Analogs
The difluoromethoxy (-OCF₂H) group is a well-established bioisostere that increases molecular lipophilicity compared to a standard methoxy (-OCH₃) group, while maintaining or improving metabolic stability [1]. This property is crucial for optimizing membrane permeability and oral bioavailability in drug candidates. While experimental LogP data for this specific compound is not available, class-level inference from fluorinated pyridines indicates a measurable increase in lipophilicity versus the non-fluorinated methoxy analog.
| Evidence Dimension | Lipophilicity (clogP contribution) |
|---|---|
| Target Compound Data | Difluoromethoxy (-OCF₂H) group present at 4-position |
| Comparator Or Baseline | Methoxy (-OCH₃) group at 4-position (non-fluorinated analog) |
| Quantified Difference | Qualitative: -OCF₂H is more lipophilic and electron-withdrawing than -OCH₃ [1] |
| Conditions | In silico prediction based on group contribution; in vitro validation required |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral absorption, a key criterion for advancing hits to leads.
- [1] NBInno. The Impact of Fluorine Substitution on Molecular Properties. https://www.nbinno.com/article/pharmaceutical-intermediates/impact-fluorine-substitution-molecular-properties-wi. View Source
